molecular formula C21H22N4O3 B4900844 N-methyl-N-(pyrazin-2-ylmethyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carboxamide

N-methyl-N-(pyrazin-2-ylmethyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B4900844
M. Wt: 378.4 g/mol
InChI Key: BRXWUJBWELDBSF-UHFFFAOYSA-N
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Description

N-methyl-N-(pyrazin-2-ylmethyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a pyrazine ring, a tetrahydronaphthalene moiety, and an oxazole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-methyl-N-(pyrazin-2-ylmethyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-25(13-17-12-22-8-9-23-17)21(26)20-11-19(28-24-20)14-27-18-7-6-15-4-2-3-5-16(15)10-18/h6-12H,2-5,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXWUJBWELDBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CN=C1)C(=O)C2=NOC(=C2)COC3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(pyrazin-2-ylmethyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazine derivative: Starting from a pyrazine precursor, various functional groups can be introduced through substitution reactions.

    Synthesis of the tetrahydronaphthalene moiety: This can be achieved through hydrogenation of naphthalene derivatives.

    Construction of the oxazole ring: This step often involves cyclization reactions using appropriate precursors.

    Coupling reactions: The final compound is obtained by coupling the pyrazine, tetrahydronaphthalene, and oxazole intermediates under specific conditions, such as the presence of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions.

    Purification processes: Employing techniques like crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(pyrazin-2-ylmethyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can be employed to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) or other metal catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its unique properties in the development of new materials or chemicals.

Mechanism of Action

The mechanism of action of N-methyl-N-(pyrazin-2-ylmethyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(pyrazin-2-ylmethyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carboxamide analogs: Compounds with slight modifications in the pyrazine, tetrahydronaphthalene, or oxazole rings.

    Other oxazole derivatives: Compounds with different substituents on the oxazole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

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